2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with kinases, influencing their activity and thereby affecting downstream signaling pathways. The compound’s interaction with these enzymes is characterized by its ability to inhibit or activate them, depending on the context of the biochemical environment .
Cellular Effects
The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions lead to alterations in gene expression and protein function, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can significantly impact its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and methoxy groups via substitution reactions using reagents like thionyl chloride and methoxybenzene.
Amidation: Formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the methoxy group to form corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen substitution reactions to introduce different halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)nicotinamide: Shares structural similarities but differs in the core structure.
4-methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the thieno[3,4-c]pyrazole core.
Uniqueness
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct biological activity and potential therapeutic applications. This core structure differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAPDXDABBBVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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